2-Biphenylamine, hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Biphenylamine, hydrochloride typically involves the synthesis of 2-biphenylamine followed by its conversion to the hydrochloride salt. One common method for synthesizing 2-biphenylamine is through the reduction of 2-nitrobiphenyl using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction conditions usually involve heating the mixture under reflux until the reduction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-nitrobiphenyl in the presence of a suitable catalyst such as palladium on carbon. The resulting 2-biphenylamine is then treated with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-Biphenylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Biphenyl derivatives.
Substitution: Halogenated or nitrated biphenylamine derivatives.
Scientific Research Applications
2-Biphenylamine, hydrochloride has several applications in scientific research:
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-Biphenylamine, hydrochloride involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylamine (Aniline): Aniline is a simpler aromatic amine with a single benzene ring attached to an amine group.
4-Biphenylamine: This compound has the amine group attached to the fourth position of the biphenyl structure.
2-Aminobiphenyl: Similar to 2-Biphenylamine, hydrochloride but without the hydrochloride salt form.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other biphenylamine derivatives .
Properties
IUPAC Name |
(2-phenylphenyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYYXPLERUSFAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2185-92-4 | |
Record name | [1,1′-Biphenyl]-2-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2185-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJN76WY88A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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